Regioisomeric [4,3-b] vs. [3,4-b] Scaffold: Differential Utilization in Kinase vs. Cytokine Inhibitor Programs
The [4,3-b] regioisomer of the pyrazolopyridine scaffold has been explicitly selected and optimized for kinase inhibition programs, including ALK5 and mGlu4 PAM development, whereas the [3,4-b] regioisomer (CAS 2137635-09-5) has been more commonly associated with cytokine inhibition (TNF-α/IL-6) programs [1]. In a direct scaffold morphing study by Sabat et al. (2017), a quinoline-based ALK5 inhibitor series was deliberately transformed into a pyrazolo[4,3-b]pyridine series to improve ADME properties, resulting in potent inhibitors with improved drug-likeness [2]. Conversely, the [3,4-b] scaffold as reported by Bharate et al. (2008) yielded IL-6 inhibitors with IC₅₀ values ranging from 0.16 to 0.30 μM [3]. These divergent target profiles are scaffold-dependent and not interchangeable.
| Evidence Dimension | Primary biological target engagement profile associated with scaffold regioisomerism |
|---|---|
| Target Compound Data | Pyrazolo[4,3-b]pyridine scaffold: optimized as ALK5 inhibitors (Sabat 2017) and mGlu4 PAMs (EC₅₀ = 50.1 nM for compound 27o/VU6001376; Bollinger 2018) |
| Comparator Or Baseline | Pyrazolo[3,4-b]pyridine scaffold: optimized as IL-6 inhibitors (IC₅₀ = 0.16–0.30 μM; Bharate 2008, Bioorg Med Chem 16:7167-7176) |
| Quantified Difference | Distinct target classes (kinase/receptor modulation vs. cytokine inhibition); no cross-scaffold potency correlation reported |
| Conditions | Comparative analysis across published medicinal chemistry programs; in vitro biochemical and cellular assays |
Why This Matters
Procurement of the correct regioisomer is critical for target-specific programs; using the [3,4-b] isomer in a kinase program designed around the [4,3-b] scaffold will likely result in loss of target engagement.
- [1] Bharate SB, Mahajan TR, Gole YR, et al. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Bioorganic & Medicinal Chemistry. 2008;16(15):7167-7176. doi:10.1016/j.bmc.2008.06.042 View Source
- [2] Sabat M, Wang H, Scorah N, et al. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2017;27(9):1955-1961. doi:10.1016/j.bmcl.2017.03.026 View Source
- [3] Bharate SB, Mahajan TR, Gole YR, et al. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Bioorganic & Medicinal Chemistry. 2008;16(15):7167-7176. doi:10.1016/j.bmc.2008.06.042 View Source
